

Sniper(abl)-033 exploratory research studies

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Compound Focus: Sniper(abl)-033

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SNIPERs: A Technical Overview

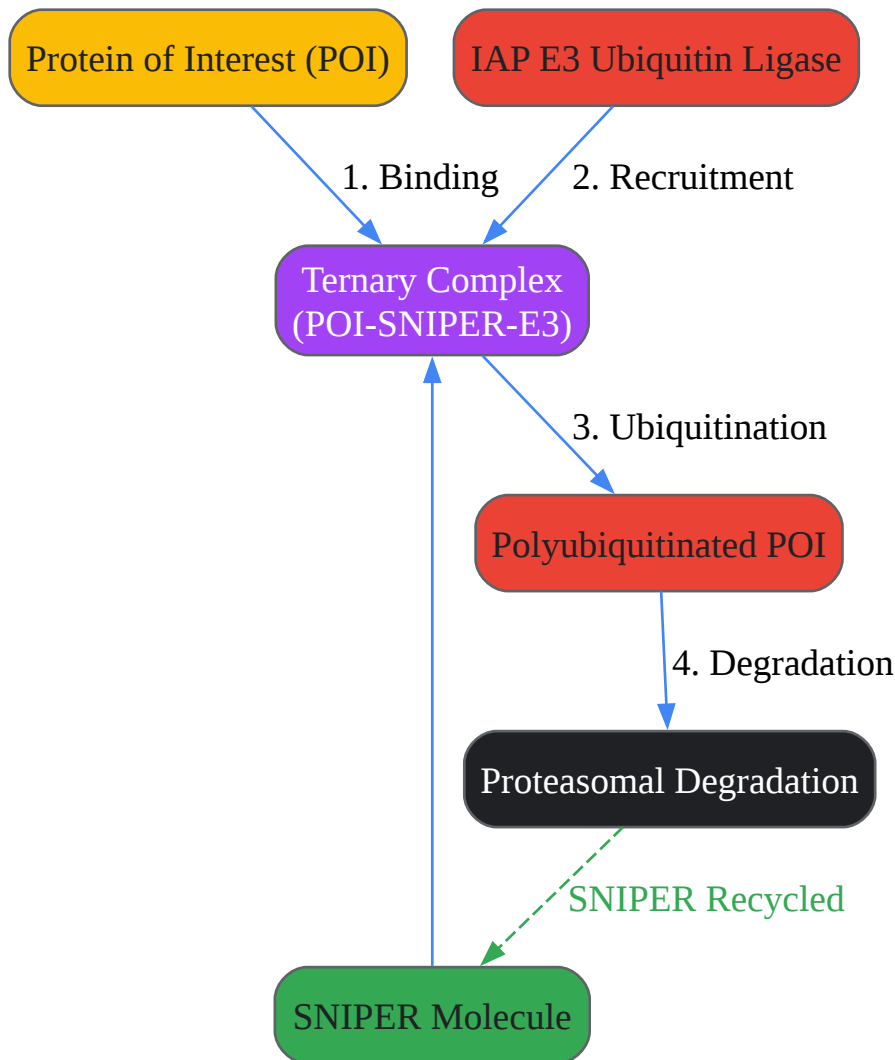
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are a class of bifunctional small molecules that belong to the broader category of **PROTACs** (Proteolysis Targeting Chimeras) [1] [2]. They are designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins [1].

The core structure of a SNIPER molecule consists of three elements [1] [2]:

- A **ligand** that binds to the Protein of Interest (POI).
- A **ligand** that recruits the E3 ubiquitin ligase (typically an IAP family protein like cIAP1, XIAP, etc.).
- A **chemical linker** connecting the two ligands.

Mechanism of Action

The mechanism by which SNIPERs induce protein degradation can be broken down into a sequential process, illustrated in the diagram below.



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Diagram of the SNIPER-mediated protein degradation pathway.

SNIPERs in Cancer Research

SNIPERs have been developed to target various proteins involved in cancers. The table below summarizes key experimental findings from the literature.

Target Protein	SNIPER Name/Description	Key Experimental Findings & Quantitative Data	Biological Context
Androgen Receptor (AR)	SNIPER-1	Induced degradation at 3 μM concentration [1]. Inhibited AR-mediated gene expression and suppressed proliferation in androgen-dependent prostate cancer cells [1].	Potential therapeutic strategy for prostate cancer, particularly against tumors resistant to conventional AR antagonists [1].
Cellular Retinoic Acid-Binding Proteins-II (CRABP-II)	SNIPER-(CRABP-II)	First demonstration of SNIPER-mediated degradation of a non-nuclear protein [2].	Proof-of-concept for expanding the target scope of SNIPER technology beyond nuclear receptors [2].
Estrogen Receptor α (ER α)	SNIPER(ER)-1 to -6	A series of molecules were developed using 4-OHT (active metabolite of Tamoxifen) as the ER α ligand and Bestatin (BS) or LCL-161 derivatives as IAP ligands [2].	Potential application in the treatment of hormone-responsive breast cancers [2].
Epigenetic Regulators & Kinases	Various	Successful degradation of targets like BRD4 , BCR-ABL , and BTK has been reported [1].	Highlights the versatility of the SNIPER platform for targeting diverse protein classes involved in oncogenesis [1].

Comparison with Other Technologies

SNIPERs are one of several strategies for targeted protein degradation. The table below compares them with other common PROTAC platforms.

Degrader Type	E3 Ligase Recruited	Key Advantages	Key Disadvantages / Challenges
SNIPERs	IAP (e.g., cIAP1, XIAP)	Can activate parallel degrading pathways; potential for synergistic apoptosis induction [1].	Target scope is less defined; high warhead complexity can limit drug-like properties [1].
CRBN-based PROTACs	Cereblon (CRBN)	Wide target scope; compact warhead can allow for oral exposure [1].	Potential for off-target toxicity and heterogeneous responses across cell types [1].
VHL-based PROTACs	Von Hippel-Lindau (VHL)	Well-characterized and widely used; high degradation efficiency for many targets [1].	High complexity of warheads can limit oral exposure and central nervous system penetration [1].

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References

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